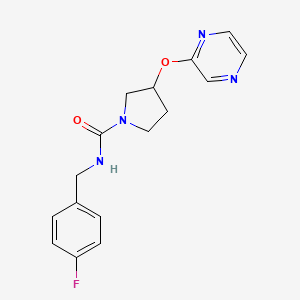

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

Description

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-fluorobenzyl substituent at the pyrrolidine nitrogen and a pyrazin-2-yloxy group at the 3-position of the pyrrolidine ring. The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the pyrazine moiety could contribute to hydrogen bonding or π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-13-3-1-12(2-4-13)9-20-16(22)21-8-5-14(11-21)23-15-10-18-6-7-19-15/h1-4,6-7,10,14H,5,8-9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJFAYVXJJTVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest within medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular docking simulations, and in vitro evaluations.

Chemical Structure

The compound can be described by its IUPAC name, which highlights its complex structure involving a pyrrolidine ring, a pyrazine moiety, and a fluorobenzyl substituent. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, the incorporation of a pyrazinyl group is known to enhance the interaction with biological targets, potentially leading to improved selectivity and potency against certain diseases.

Inhibition Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit deubiquitylating enzymes (DUBs), which play a crucial role in protein degradation pathways. DUB inhibitors are being explored for their therapeutic potential in cancer and neurodegenerative diseases .

- Molecular Docking : Molecular docking simulations have shown favorable binding interactions between this compound and target proteins associated with various diseases, indicating its potential as a lead compound for further drug development .

- Selectivity : The selectivity profile of the compound has not been fully characterized, but similar compounds have demonstrated selective inhibition against specific isoforms of enzymes like monoamine oxidase (MAO), which are critical in neuropharmacology .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related compounds, derivatives with structural similarities to this compound were evaluated for their ability to inhibit tumor cell proliferation. Results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compounds with similar scaffolds. These studies revealed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, implicating potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Fluorine Substitution : The presence of fluorine at the para position on the benzyl group is associated with increased lipophilicity and improved binding affinity to target proteins.

- Pyrazine Moiety : The pyrazine component contributes to enhanced interactions with biological targets, likely due to its electron-withdrawing nature, which stabilizes binding interactions through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Pyrrolidine vs. Piperazine Cores :

- The pyrrolidine ring in the target compound confers conformational rigidity compared to the more flexible piperazine in ’s compound. This may enhance target specificity but reduce adaptability to diverse binding pockets .

- The pyrrolidine-2-carboxamide in introduces a hydroxy group at C4, which could improve solubility but reduce metabolic stability compared to the target compound’s C3 pyrazine substituent .

Fluorinated Substituents: The 4-fluorobenzyl group in the target compound and ’s guanidine derivative enhances membrane permeability relative to non-fluorinated analogs (e.g., benzoxazin-6-yl in ). However, the trifluoroethyl group in ’s compound may offer superior metabolic resistance due to stronger C-F bonds .

Conversely, the morpholinopyridine in may improve kinase selectivity .

Pharmacokinetic and Binding Comparisons

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The pyrazine oxygen in the target compound may increase water solubility compared to ’s trifluoroethyl group, which is highly lipophilic .

- Binding Affinity : The pyrazine moiety’s dual nitrogen atoms could mimic adenine in ATP-binding pockets (common in kinases), similar to the 4-methylthiazole in ’s compound .

Q & A

Q. What strategies mitigate byproduct formation during pyrrolidine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.